4-Butyl-2-nitroaniline
Description
Contextualization within Aromatic Amine and Nitroaromatic Compound Research
Aromatic amines and nitroaromatic compounds are foundational to the chemical industry, serving as precursors for a vast array of products including dyes, pharmaceuticals, and polymers. nih.govresearchgate.netwikipedia.org Aromatic amines, such as aniline (B41778), are key building blocks in chemical synthesis, while nitroaromatic compounds are notable for their diverse applications and are also a focus of environmental and toxicological studies due to their widespread use. nih.govnih.govresearchgate.net The study of substituted nitroanilines like 4-butyl-2-nitroaniline is situated at the intersection of these two significant areas of research, benefiting from the extensive knowledge base of both parent compound classes. nih.govresearchgate.net
Significance of Substituent Effects on Reactivity and Electronic Structure of Nitroanilines
The chemical behavior of a substituted nitroaniline is profoundly influenced by the nature and position of its substituent groups. The amino group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. When present on the same aromatic ring, their combined influence on the molecule's electronic distribution and reactivity is a subject of detailed study.
Specific Research Focus on Butyl-Substituted Nitroanilines
The introduction of a butyl group to the nitroaniline framework, as in this compound, provides a specific point of interest for researchers. The tert-butyl group, for example, is known for providing lipophilicity and steric bulk, which can be desirable in pharmaceutical applications. vulcanchem.com The specific arrangement of substituents in compounds like 2-tert-butyl-4-nitroaniline (B373652) could create a valuable scaffold for synthesizing active pharmaceutical ingredients. vulcanchem.com The butyl group's influence on the molecule's solubility, crystal packing, and ultimately its biological activity is an area of active investigation. Research on related compounds, such as N-alkyl-2-nitroanilines, has revealed interesting fragmentation patterns upon collisional activation, indicating intramolecular interactions influenced by the alkyl chain. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-butyl-2-nitrophenylamine |
| CAS Number | 3663-22-7 |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Physical Form | Liquid |
| Purity | 95% |
| InChI Key | RAKSJFYIAHRHCH-UHFFFAOYSA-N |
Source: sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
4-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSJFYIAHRHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074602 | |
| Record name | Benzenamine, 4-butyl-2-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-22-7 | |
| Record name | 4-Butyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-22-7 | |
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| Record name | 4-Butyl-2-nitroaniline | |
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| Record name | Benzenamine, 4-butyl-2-nitro- | |
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| Record name | Benzenamine, 4-butyl-2-nitro- | |
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| Record name | 4-butyl-2-nitroaniline | |
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| Record name | 4-Butyl-2-nitroaniline | |
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Synthetic Methodologies and Chemical Transformations of 4 Butyl 2 Nitroaniline
Advanced Synthetic Routes to 4-Butyl-2-nitroaniline and its Isomers
Advanced synthetic strategies are employed to overcome the challenges associated with controlling the regiochemical outcome of electrophilic aromatic substitution on highly activated rings like anilines. These routes focus on maximizing the yield of the desired 2-nitro isomer while minimizing the formation of other regioisomers.
The most direct conceptual route to this compound is the nitration of 4-butylaniline. However, the direct nitration of anilines is fraught with difficulties. The highly activating amino group makes the aromatic ring susceptible to over-oxidation by strong nitrating agents, leading to the formation of tarry by-products and low yields. brainly.instackexchange.com Furthermore, in the strongly acidic conditions of a typical nitrating mixture (concentrated nitric and sulfuric acids), the amino group is protonated to form the anilinium ion. stackexchange.comstudy.com This anilinium group is a powerful deactivating, meta-directing group, leading to significant amounts of the meta-nitro product alongside ortho and para isomers. brainly.instackexchange.comstudy.com
To enhance the regioselectivity of nitration, particularly to favor the ortho isomer, various reaction conditions can be optimized. This includes the choice of nitrating agent, solvent, and temperature. While the standard mixed-acid nitration is often too harsh, alternative reagents have been developed to achieve milder and more selective transformations. study.com
One specific method for the synthesis of this compound involves using 70% w/w nitric acid at a controlled, low temperature (ice bath) on the protected aniline (B41778) precursor. chemicalbook.com Other research has demonstrated that reagents like tert-butyl nitrite (B80452) can be used for the regioselective ring nitration of N-alkyl anilines under mild conditions. acs.orgnih.govresearchgate.net Metal nitrate complexes have also been explored as nitrating agents. For instance, bismuth nitrate pentahydrate Bi(NO₃)₃•5H₂O has been shown to be an effective and regioselective agent for the ortho-nitration of some anilines, avoiding the use of corrosive concentrated acids. researchgate.net
Table 1: Comparison of Nitrating Agents for Aniline Derivatives
| Nitrating Agent | Typical Conditions | General Selectivity Outcome | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Low Temperature | Mixture of o-, p-, and significant m- (due to anilinium ion) | stackexchange.comstudy.com |
| tert-Butyl Nitrite (TBN) | Acetonitrile, 80 °C | Regioselective nitration of N-alkyl anilines | acs.orgnih.govresearchgate.net |
| Bi(NO₃)₃•5H₂O | Acetic Anhydride, DCM | Often favors ortho-nitration for substituted anilines | researchgate.net |
To circumvent the problems of oxidation and meta-direction, the most common and effective strategy is the protection of the amino group before the nitration step. brainly.instudy.comdoubtnut.com The most widely used method is acetylation, where the aniline is treated with acetic anhydride to form an acetanilide intermediate. doubtnut.comdoubtnut.comchemistry-online.com The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-directing activator, but its activating strength is significantly moderated compared to the free amino group. brainly.inmagritek.com This moderation prevents oxidative side reactions and, because the acetamido group is less basic, it does not become protonated, thus avoiding meta-direction. brainly.in
A documented synthesis of this compound begins with 4-n-butylaniline. chemicalbook.com The amino group is first protected by reacting it with acetic anhydride. chemicalbook.com The resulting N-(4-butylphenyl)acetamide is then nitrated. Following the nitration, the acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous hydrochloric acid) to yield the final product, this compound, with a reported yield of 28%. chemicalbook.com Other protecting groups, such as ethyl chloroformate, have also been utilized in the synthesis of related compounds like 4-methyl-2-nitroaniline. patsnap.com
Table 2: Three-Step Synthesis via Protection Strategy
| Step | Reaction | Purpose |
|---|---|---|
| 1. Protection | 4-butylaniline + Acetic Anhydride → N-(4-butylphenyl)acetamide | To moderate the reactivity of the amino group and direct nitration to ortho/para positions. |
| 2. Nitration | N-(4-butylphenyl)acetamide + HNO₃ → N-(4-butyl-2-nitrophenyl)acetamide | To introduce the nitro group onto the aromatic ring. |
An alternative to the direct nitration of a substituted aniline is to construct the molecule from smaller, functionalized building blocks. These methods involve forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds on a nitroaromatic scaffold using modern cross-coupling techniques or by functionalizing a nitrobenzene (B124822) ring and subsequently forming the amine.
In recent years, nitroarenes have gained attention as viable electrophilic partners in transition metal-catalyzed cross-coupling reactions, serving as alternatives to more common aryl halides. acs.org This opens up synthetic pathways where the nitro group itself can be used as a handle for coupling or can be retained while other positions are functionalized.
Catalytic systems involving palladium, copper, and rhodium have been developed for this purpose. researchgate.net For instance, the Buchwald-Hartwig amination, a powerful method for C-N bond formation, has been adapted for use with nitroarenes, which could theoretically be applied to couple an amine with a suitable butyl-substituted nitroaromatic precursor. researchgate.net Similarly, copper-catalyzed reactions have been shown to couple nitroarenes with aryl boronic acids to construct C-N bonds. nih.gov For C-C bond formation, reactions analogous to the Suzuki coupling can be envisioned, where a butyl group could be introduced by coupling a butyl-organometallic reagent with a di-functionalized nitroarene. The general principle involves the oxidative addition of a metal catalyst into a carbon-nitro bond, followed by transmetalation and reductive elimination.
Table 3: Potential Cross-Coupling Strategies for Synthesis
| Reaction Type | Description | Potential Application for this compound |
|---|---|---|
| Suzuki-type Coupling | Pd-catalyzed reaction between an organoboron compound and an electrophile. | Coupling of butylboronic acid with a 1-halo-2-nitroaniline derivative. |
| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation between an amine and an aryl halide/triflate. | Coupling of ammonia or an ammonia equivalent with a 1-halo-4-butyl-2-nitrobenzene. |
This synthetic approach involves modifying a nitrobenzene precursor first and then converting the nitro group into an amine. For example, a butyl group could potentially be introduced onto a dinitrobenzene molecule via nucleophilic aromatic substitution or other C-H functionalization methods.
More commonly, this strategy involves the selective reduction of a nitro group to an amine. Nitroarenes are readily reduced to their corresponding primary amines under various conditions, such as using inexpensive zinc or iron dust. acs.orgorganic-chemistry.org This method is highly versatile and tolerates a wide range of other functional groups. organic-chemistry.org A plausible route could involve the Friedel-Crafts alkylation of nitrobenzene to introduce the butyl group, followed by a second nitration and subsequent selective reduction of one of the two nitro groups.
A powerful extension of this is the one-pot reductive amination, where a nitro compound is reduced in the presence of a carbonyl compound (an aldehyde or ketone) to form a secondary or tertiary amine directly. frontiersin.orgresearchgate.net This is particularly useful for synthesizing N-alkylated aniline derivatives. organic-chemistry.org The choice of reducing agent is critical for chemoselectivity; for instance, certain silanes or boranes can reduce a nitro group while leaving a carbonyl function intact. acs.org
Table 4: Selected Methods for Nitro Group Reduction
| Reagent/System | Conditions | Characteristics | Reference |
|---|---|---|---|
| Zinc (Zn) Dust | Water with nanomicelles, room temp. | Green, mild, tolerates many functional groups. | organic-chemistry.org |
| Iron (Fe) / CaCl₂ | Aqueous media | Efficient system for reduction. | organic-chemistry.org |
| HSiCl₃ / Tertiary Amine | Metal-free, wide applicability. | organic-chemistry.org |
Emerging Catalytic Systems in Nitroaniline Synthesis
The synthesis of nitroanilines, including this compound, is increasingly benefiting from the development of advanced catalytic systems designed to improve efficiency, selectivity, and sustainability. Research has focused on both heterogeneous and homogeneous catalysts that can operate under milder conditions and offer better control over the reaction outcomes.
Heterogeneous and homogeneous catalysts are pivotal in modern organic synthesis, particularly in the production of anilines through the reduction of nitroaromatics.
Heterogeneous Catalysts: These are widely employed in industrial processes due to their stability, ease of separation from the reaction mixture, and recyclability. nih.govacs.org Common examples include precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on materials such as activated carbon, alumina (Al₂O₃), or silica. acs.orgresearchgate.netnih.gov For instance, Pd/Al₂O₃ catalysts are noted for their high activity and suitability for high-temperature operations relevant to large-scale aniline production. acs.org Noble-metal-free alternatives, such as Raney nickel and cobalt-based catalysts, are also used due to their cost-effectiveness and excellent activity. nih.gov Recent advancements include the use of nanostructured magnetic catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, which can be easily recovered using a magnetic field and reused for multiple cycles without significant loss of activity. researchgate.netnih.gov
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, which can lead to higher selectivity and activity under milder conditions. nih.gov Homogeneous systems often involve transition metal complexes with specific ligands that can be tuned to control the catalyst's electronic and steric properties. nih.gov Catalysts based on iridium, rhodium, ruthenium, and palladium have been developed for the hydrogenation of nitroarenes. nih.gov While offering high chemoselectivity, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product, which can hinder their industrial application. nih.govacs.org
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Heterogeneous | Pd/C, Pt/C, Raney Ni, CuFe₂O₄ nanoparticles nih.govnih.gov | Easy to separate and recycle, high stability, suitable for industrial processes nih.govacs.org | Lower selectivity compared to homogeneous catalysts, may require harsher conditions nih.gov |
| Homogeneous | Rh, Ru, Ir complexes nih.gov | High activity and selectivity, mild reaction conditions, readily modified nih.gov | Difficult to separate from product, potential for metal contamination nih.govacs.org |
Green chemistry principles are increasingly being integrated into the synthesis of nitroanilines to minimize environmental impact. A key focus is the use of environmentally benign solvents, particularly water. For example, the hydrogenation of p-nitroaniline to p-phenylenediamine has been successfully demonstrated using a Raney nickel catalyst with water as the solvent, creating a safe and eco-friendly process where the solvent and catalyst can be reused. researchgate.net
Another green approach involves avoiding hazardous reagents. Traditional methods like the Bechamp reduction require corrosive acids and stoichiometric amounts of iron, generating significant waste. nih.gov Catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant, is a much cleaner alternative as it produces only water as a byproduct. nih.gov The development of highly efficient and recyclable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes by reducing catalyst waste. researchgate.netnih.gov Research into organic solvent-free processes, such as the synthesis of 2,6-dibromo-4-nitroaniline in an aqueous acidic medium, also highlights the move towards greener synthetic routes that allow for the recycling of the reaction medium. researchgate.net
Process Intensification through Continuous Flow Chemistry for Nitroaniline Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of anilines from nitro compounds, offering significant advantages over traditional batch processing. nih.gov This methodology provides enhanced safety, particularly when dealing with potentially explosive nitro compounds, by minimizing the reaction volume at any given time. It also allows for superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. nih.gov
In a typical flow setup, solutions of the nitro compound and a reducing agent are pumped through a heated microreactor containing a packed-bed of a heterogeneous catalyst. nih.govbeilstein-journals.org This approach has been used for the rapid synthesis of various anilines using reagents like hydrazine with an iron oxide nanocrystal catalyst or trichlorosilane in a metal-free system. nih.gov The residence time in the reactor can be precisely controlled, often allowing for complete conversion in minutes. nih.gov
Recent developments include the use of novel catalytic systems within 3D-printed fixed-bed reactors. For instance, rhenium-based nanoparticles embedded in a polymer matrix have been used for the continuous-flow reduction of various nitroaromatic compounds. mdpi.com Palladium supported on glass wool has also been shown to be an effective and durable catalyst for nitro reductions in aqueous flow systems at ambient temperature and pressure. nih.gov
Table 2: Examples of Continuous Flow Systems for Nitroarene Reduction
| Reducing System | Catalyst | Reactor Type | Key Advantages |
|---|---|---|---|
| Hydrazine Hydrate | Iron Oxide Nanocrystals | Microwave-assisted | Fast transformations (2-8 minutes), scalable nih.gov |
| Trichlorosilane | Metal-free | PTFE Microreactor | High yields, no purification needed, mild conditions nih.govresearchgate.net |
| Sodium Borohydride (B1222165) | Rhenium-based Nanoparticles | 3D-Printed Fixed Bed | Sustainable, catalyst durability mdpi.com |
| Sodium Borohydride / H₂ | Palladium on Glass Wool | Glass Tube | Operates at room temp/pressure, aqueous media nih.gov |
Reaction Pathways and Derivatization of this compound
Reductive Transformations of the Nitro Group to Amino Functionalities
The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations in organic synthesis, providing a crucial route to aromatic amines from readily available nitroarenes. wikipedia.org This conversion is central to the derivatization of this compound, transforming it into 4-butyl-1,2-diaminobenzene, a valuable intermediate for further synthesis.
Catalytic Hydrogenation: This is the most common and industrially preferred method for reducing aromatic nitro compounds. nih.govwikipedia.org It typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. nih.gov A wide range of heterogeneous catalysts are effective, including palladium, platinum, and nickel-based systems. acs.orgnih.gov The process is highly efficient but can be hazardous due to the use of flammable hydrogen gas and the potential for unstable hydroxylamine intermediates to form, which can lead to thermal runaway. mt.com The reaction conditions, such as solvent, temperature, and pressure, can be optimized to maximize yield and minimize side reactions. google.com Additives, such as vanadium compounds, can be used to prevent the accumulation of hydroxylamine intermediates, leading to purer products and faster reaction times. google.com
Chemo-selective Reduction: In molecules containing multiple reducible functional groups, it is often necessary to selectively reduce the nitro group while leaving others intact. Numerous methodologies have been developed to achieve this. organic-chemistry.org For example, catalytic transfer hydrogenation using formic acid or ammonium formate as a hydrogen source in place of H₂ gas can offer high selectivity. wikipedia.org Metal-free reduction systems, such as the combination of bis(pinacolato)diboron (B₂pin₂) and a base, can selectively reduce nitro groups in the presence of ketones, esters, and halogens. organic-chemistry.org Other reagents like tin(II) chloride (SnCl₂) in acidic media or sodium hydrosulfite are classic methods known for their chemoselectivity in reducing nitroarenes without affecting other sensitive groups. wikipedia.orgscispace.com The choice of reducing agent and conditions is critical for achieving the desired transformation on a complex substrate. researchgate.netjrfglobal.com
Table 3: Selected Methodologies for the Reduction of Aromatic Nitro Groups
| Method | Reagent/Catalyst | Typical Conditions | Selectivity Profile |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni wikipedia.org | Pressurized H₂, various solvents | Highly efficient but can reduce other groups (alkenes, alkynes) nih.gov |
| Transfer Hydrogenation | Ammonium formate, Hydrazine hydrate wikipedia.org | Pd/C catalyst, refluxing alcohol | Generally milder and more selective than direct hydrogenation |
| Metal/Acid Reduction | Fe, Sn, or Zn in acidic medium (e.g., HCl) wikipedia.orgscispace.com | Refluxing acid | Good for selective nitro reduction; tolerates carbonyls, esters scispace.com |
| Sulfide Reduction | Sodium sulfide (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄) wikipedia.org | Aqueous or alcoholic solution | Can selectively reduce one nitro group in dinitro compounds wikipedia.org |
| Metal-Free Reduction | B₂pin₂ / KOtBu organic-chemistry.org | Isopropanol | High chemoselectivity; tolerates ketones, nitriles, esters, halogens organic-chemistry.org |
Utilization of Nanocatalytic Systems for Efficient Reduction
The reduction of the nitro group in nitroaniline derivatives is a fundamental transformation, yielding corresponding phenylenediamines which are valuable precursors in the synthesis of dyes, pharmaceuticals, and polymers. nih.gov While traditional methods often require harsh conditions, recent advancements have focused on the use of nanocatalytic systems to achieve efficient and environmentally friendly reduction. nih.gov
Heterogeneous nanocatalysts have demonstrated significant efficacy in the reduction of nitroanilines. nih.gov For instance, magnetic copper ferrite (CuFe₂O₄) nanoparticles have been synthesized and employed as an effective and reusable catalyst for the reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective amino compounds using sodium borohydride (NaBH₄) as the reducing agent in an aqueous medium. nih.govresearchgate.net These nanocatalysts provide a large surface area for the reaction, facilitating the transfer of electrons from the borohydride donor to the nitro group. nih.gov The process is characterized by rapid reaction times, high conversion rates, and the ability to recover the magnetic catalyst for subsequent cycles, highlighting its economic and environmental benefits. nih.govresearchgate.net
The catalytic activity of such systems is significantly higher than the uncatalyzed reaction, which faces a large kinetic barrier. nih.gov Studies on CuFe₂O₄ nanoparticles have shown remarkable rate constants and high conversion percentages within minutes at room temperature. nih.govresearchgate.net
Below is a table summarizing the performance of a representative nanocatalytic system in the reduction of nitroanilines, which is analogous to the reduction of this compound.
| Substrate | Product | Reducing Agent | Reaction Time | Conversion Percentage (%) | Rate Constant (k) |
|---|---|---|---|---|---|
| 2-Nitroaniline | ortho-Phenylenediamine | NaBH₄ | 90 s | 95.6 | 3.19 x 10⁻² s⁻¹ |
| 4-Nitroaniline | para-Phenylenediamine | NaBH₄ | 40 s | 96.5 | 7.49 x 10⁻² s⁻¹ |
Derivatizations Involving the Primary Amino Group
The primary amino group in this compound is a key functional handle for a multitude of derivatization reactions, allowing for the introduction of various functional groups and the extension of the molecular framework.
Acylation: The primary amino group of this compound can be readily acylated using acylating agents such as acyl anhydrides or acyl halides. For example, acetylation with acetic anhydride converts the amino group into an acetamido group. nih.gov This reaction is typically performed to protect the amino group or to introduce an amide functional group, which can alter the compound's chemical and physical properties. nih.govchemicalbook.com The amount of acylating agent used is typically in the range of 0.8 to 1.5 moles per mole of the nitroaniline compound. google.com
Alkylation: N-alkylation of the primary amine can be achieved, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A one-pot protocol for the conversion of N-unsubstituted o-nitroanilines into O-alkylated-N-hydroxy-benzimidazoles involves an initial N-alkylation step. tandfonline.com More modern methods include visible-light-induced N-alkylation, which offers a more environmentally friendly approach by avoiding the use of metals, bases, and ligands. nih.gov
Sulfonylation: The amino group can react with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to form sulfonamides. researchgate.net This reaction is important for synthesizing compounds with potential biological activities and for creating intermediates for further chemical transformations. researchgate.netsmolecule.com
The primary aromatic amino group of this compound allows for diazotization, a process that converts the amine into a diazonium salt. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (NaNO₂), in a strong acidic solution (e.g., HCl or H₂SO₄) at low temperatures. unb.cagoogle.com
The resulting 4-butyl-2-nitrobenzenediazonium salt is an electrophilic intermediate that can subsequently react with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, anilines), in an azo coupling reaction. nih.govanjs.edu.iq This electrophilic aromatic substitution reaction results in the formation of a highly colored azo compound, characterized by the -N=N- functional group. unb.caresearchgate.net Azo compounds derived from nitroanilines are significant in the dye industry. researchgate.net
The presence of a strong electron-withdrawing nitro group on the aromatic ring of this compound activates the ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orgtandfonline.com For an SₙAr reaction to occur, a good leaving group, such as a halide, must be present on the ring, typically at a position ortho or para to the nitro group. wikipedia.orgnih.gov
In a hypothetical derivative like 4-butyl-6-chloro-2-nitroaniline, the nitro group at position 2 would strongly activate the carbon at position 6 (ortho) for attack by a nucleophile (e.g., an alkoxide, thiolate, or another amine). The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. youtube.com The subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the substituted product. youtube.com
Intramolecular Cyclization and Heterocyclic Compound Formation from this compound Derivatives
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly fused systems that are of interest in medicinal chemistry and materials science. These syntheses often involve the transformation of both the amino and nitro groups.
Benzimidazoles: A highly efficient and versatile method for synthesizing benzimidazoles involves the reductive cyclization of o-nitroanilines. organic-chemistry.org In this one-pot reaction, this compound can be treated with an aldehyde in the presence of a reducing agent such as sodium dithionite (Na₂S₂O₄). organic-chemistry.orgresearchgate.net The process involves the in-situ reduction of the nitro group to a second amino group, forming a 4-butyl-1,2-phenylenediamine intermediate. This diamine then condenses with the aldehyde, followed by cyclization and aromatization to yield the corresponding 5-butyl-2-substituted-benzimidazole. organic-chemistry.orgnih.gov This method is applicable to a wide range of aliphatic and aromatic aldehydes under mild conditions. organic-chemistry.org
| Starting Material Type | Second Reactant | Key Reagent/Catalyst | Product Type |
|---|---|---|---|
| o-Nitroaniline | Aldehyde | Na₂S₂O₄ (reducing agent) | 2-Substituted Benzimidazole |
| o-Nitroaniline | Benzylamine | Cobalt or Iron catalyst | 2-Aryl Benzimidazole |
| o-Nitroaniline | CO₂/H₂ | Gold (Au) catalyst | Benzimidazolone derivatives |
Phenazines: Phenazines are nitrogen-containing heterocyclic compounds that can be synthesized from o-nitroaniline derivatives. guidechem.combohrium.com A common route is the Wohl-Aue reaction. While a direct cyclization of this compound is not typical, it can be used as a building block. For instance, it could first undergo an N-arylation reaction with a suitable aryl halide. The resulting N-aryl-2-nitroaniline derivative can then undergo a reductive cyclization. researchgate.netresearchgate.net In this step, the nitro group is reduced to an amino group, and the resulting diamine undergoes an oxidative cyclization to form the fused phenazine ring system. guidechem.comresearchgate.net
Mechanistic Studies of Cyclization Pathways
The formation of benzimidazole derivatives from this compound is a cornerstone of heterocyclic synthesis, proceeding through a reductive cyclization mechanism. While specific mechanistic studies focusing exclusively on this compound are not extensively documented in the literature, a consensus on the general pathway for the reductive cyclization of o-nitroanilines provides a robust framework for understanding this transformation. The process is fundamentally a tandem reaction sequence initiated by the reduction of the nitro group, followed by condensation and cyclization.
The most widely accepted mechanism involves two primary stages:
Reduction of the Nitro Group: The initial and critical step is the reduction of the nitro moiety of this compound to an amino group. This transformation is not a single-step event but proceeds through a series of intermediates. The reduction cascade typically involves the formation of a nitroso derivative (4-butyl-2-nitrosoaniline) followed by a hydroxylamine derivative (N-(2-amino-5-butylphenyl)hydroxylamine). These intermediates are generally short-lived and are further reduced to form the key intermediate, 4-butyl-1,2-phenylenediamine. The efficiency and rate of this reduction are highly dependent on the choice of reducing agent, which can range from catalytic hydrogenation to chemical reductants like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). organic-chemistry.orgnih.gov Electrochemical methods have also been developed for this reductive step, offering a controlled and often milder alternative. rsc.orgelsevierpure.com
Condensation and Cyclization: Once the in situ generation of 4-butyl-1,2-phenylenediamine is achieved, it readily undergoes condensation with a suitable carbonyl compound, typically an aldehyde or a carboxylic acid derivative. When an aldehyde is used, the more nucleophilic amino group of the diamine attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base. An intramolecular nucleophilic attack by the second amino group on the imine carbon initiates the cyclization, forming a dihydrobenzimidazole intermediate. The final step is the aromatization of this intermediate, which often occurs via oxidation, to yield the stable benzimidazole ring system. In many synthetic protocols, this oxidation is facilitated by air or a mild oxidant present in the reaction mixture.
A plausible mechanistic pathway for the reductive cyclization of this compound with an aldehyde (RCHO) is depicted below:
Proposed Mechanistic Steps for Reductive Cyclization:
| Step | Reactant(s) | Intermediate(s) | Product(s) | Description |
| 1 | This compound | 4-Butyl-2-nitrosoaniline, N-(2-amino-5-butylphenyl)hydroxylamine | 4-Butyl-1,2-phenylenediamine | Reduction of the nitro group to an amino group via nitroso and hydroxylamine intermediates. |
| 2 | 4-Butyl-1,2-phenylenediamine, Aldehyde (RCHO) | Hemiaminal | Schiff Base | Condensation of the diamine with an aldehyde to form a Schiff base. |
| 3 | Schiff Base | Dihydrobenzimidazole | 2-Substituted 5-butyl-1H-benzimidazole | Intramolecular cyclization followed by aromatization (oxidation). |
Advanced Spectroscopic and Computational Investigations of 4 Butyl 2 Nitroaniline and Analogs
Comprehensive Spectroscopic Characterization Techniques
The structural and electronic properties of 4-butyl-2-nitroaniline and its analogs are profoundly influenced by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group on the benzene (B151609) ring. Spectroscopic techniques, supported by computational analysis, provide a powerful lens through which to examine these molecular features.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and probing the nature of intermolecular forces. By analyzing the frequencies of molecular vibrations, a detailed picture of the molecular structure can be constructed.
The FTIR and Raman spectra of nitroanilines are characterized by distinct bands corresponding to the vibrational modes of their primary functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, and the substituted benzene ring.
The amino group gives rise to characteristic stretching vibrations. Theoretical calculations on 2-nitroaniline (B44862) show asymmetric and symmetric NH₂ stretching vibrations in the regions of 3567-3543 cm⁻¹ and 3442-3424 cm⁻¹, respectively. researchgate.net Bending modes for the NH₂ group, such as scissoring, are typically observed in the 1630–1610 cm⁻¹ region. researchgate.net
The nitro group is identified by its strong asymmetric and symmetric stretching vibrations. For nitrobenzene (B124822), the symmetric stretching of the NO₂ group results in a very strong Raman band at 1347 cm⁻¹. spectroscopyonline.com In substituted nitroanilines, these bands are consistently observed, with DFT calculations for 2-nitroaniline placing the asymmetric and symmetric stretches around 1521 cm⁻¹ and 1312 cm⁻¹, respectively. researchgate.net
The butyl group introduces vibrations associated with C-H bonds. FTIR data for this compound shows alkane C-H stretching frequencies at 2953, 2927, and 2868 cm⁻¹. rug.nl The aromatic ring itself contributes to a number of bands, including C-H stretching modes, which for nitrobenzene appears at 3079 cm⁻¹, and ring breathing modes. spectroscopyonline.com
A summary of key vibrational frequencies for this compound and related compounds is presented below.
| Vibrational Mode | Compound | Frequency (cm⁻¹) | Technique | Reference |
| N-H Stretch | This compound | 3359 | FTIR | rug.nl |
| Asymmetric C-H Stretch (Alkyl) | This compound | 2953 | FTIR | rug.nl |
| Symmetric C-H Stretch (Alkyl) | This compound | 2927, 2868 | FTIR | rug.nl |
| C=C Aromatic Stretch | This compound | 1623 | FTIR | rug.nl |
| Asymmetric N-O Stretch | This compound | 1575 | FTIR | rug.nl |
| Symmetric N-O Stretch | This compound | 1331 | FTIR | rug.nl |
| C-N Stretch | This compound | 1267 | FTIR | rug.nl |
| NO₂ Symmetric Stretch | Nitrobenzene | 1347 | Raman | spectroscopyonline.com |
| NH₂ Scissoring | 2-Nitroaniline (Calculated) | 1629 | DFT | researchgate.net |
Vibrational solvatochromism describes the shift in the vibrational frequency of a molecule when the solvent is changed. wikipedia.org These shifts arise from solute-solvent interactions that alter the molecule's electron distribution and, consequently, its bond strengths. For polar molecules like nitroanilines, electrostatic interactions with solvent dipoles are a primary driver of these changes.
Studies on p-nitroaniline (PNA), a close analog, have shown that while ground-state vibrational frequencies are generally not heavily dependent on the solvent, subtle shifts can be observed. researchgate.net For instance, the symmetric NO₂ stretching frequency in PNA is known to undergo a red-shift (a decrease in frequency) of approximately -30 cm⁻¹ when moving from a polar solvent like DMSO to a nonpolar one like cyclohexane. researchgate.net This indicates that the N-O bonds are slightly weakened in more polar environments, which can be attributed to the stabilization of the charge-separated resonance structures of the molecule. This phenomenon allows vibrational spectroscopy to be used as a probe for the local molecular environment. wikipedia.org
Electronic absorption spectroscopy (UV-Vis) is a key technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these transitions occur provide insight into the molecule's electronic properties, particularly those involving charge transfer.
The UV-Vis spectra of nitroanilines are typically dominated by an intense, long-wavelength absorption band. acs.org This band is attributed to an intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating amino group, through the aromatic π-system, to the electron-accepting nitro group. ulisboa.ptresearchgate.net This push-pull mechanism results in a significant separation of charge in the excited state. researchgate.net
For example, the spectrum of p-nitroaniline in ethanol (B145695) shows this prominent ICT band at a maximum absorption wavelength (λmax) of 375 nm. asianpubs.org A second, higher-energy band, corresponding to a locally excited transition within the benzene ring, is observed around 227 nm. asianpubs.org For N-butyl-4-nitroaniline, a structural isomer of the target compound, a lower cut-off wavelength has been reported at 235 nm, with a calculated optical band gap of 4.83 eV. researchgate.net
The position and intensity of the ICT band in nitroanilines are highly sensitive to both the nature of other substituents on the ring and the polarity of the solvent.
Substituent Effects: The presence of an alkyl group, such as the butyl group in this compound, acts as a weak electron-donating group. Theoretical studies on p-nitroaniline derivatives show that electron-donating substituents cause a bathochromic (red) shift in the absorption spectrum, moving the λmax to longer wavelengths. researchgate.netnih.gov This is because these groups further enhance the electron-donating ability of the amino moiety, which destabilizes the ground state relative to the more polar excited state, thus lowering the energy required for the electronic transition. researchgate.net Conversely, electron-withdrawing groups tend to cause a hypsochromic (blue) shift. researchgate.netnih.gov
Solvatochromic Effects: The change in the position of absorption bands with solvent polarity is known as solvatochromism. Nitroanilines are classic examples of molecules exhibiting positive solvatochromism, where the ICT band shifts to longer wavelengths as the solvent polarity increases. researchgate.netasianpubs.org The ground state of a nitroaniline is less polar than its charge-separated excited state. Polar solvents stabilize both states, but they stabilize the more polar excited state to a greater extent. This differential stabilization reduces the energy gap between the ground and excited states, resulting in a bathochromic shift of the λmax. researchgate.net
The table below illustrates the solvatochromic effect on the ICT band of a substituted nitroaniline, showing a clear red shift with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | λmax (nm) for 4,5-dichloro-2-nitroaniline | Reference |
| Benzene | 2.28 | 390 | asianpubs.org |
| Chloroform | 4.81 | 392 | asianpubs.org |
| Ethanol | 24.55 | 398 | asianpubs.org |
| Methanol | 32.70 | 400 | asianpubs.org |
| Water | 80.10 | 408 | asianpubs.org |
This pronounced solvatochromism makes nitroaniline derivatives useful as probes for characterizing the polarity of microenvironments, such as in binary solvent mixtures or surfactant systems. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms and the chemical environment of the butyl group and the substituted benzene ring.
Isomeric purity is a critical parameter, and NMR spectroscopy is an ideal tool for its assessment. The presence of other isomers, such as 2-butyl-4-nitroaniline or N-butyl-2-nitroaniline, would be readily detectable by the appearance of a separate set of signals in the NMR spectrum. For instance, the ¹H and ¹³C NMR spectra of N-butyl-4-nitroaniline have been reported, which would allow for clear differentiation from this compound.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic-H | 6.5 - 8.0 | Doublet, Doublet of doublets |
| Amino-H (NH₂) | 4.0 - 6.0 | Broad singlet |
| Butyl-CH₂ (alpha) | 2.4 - 2.7 | Triplet |
| Butyl-CH₂ (beta) | 1.4 - 1.7 | Sextet |
| Butyl-CH₂ (gamma) | 1.2 - 1.5 | Sextet |
| Butyl-CH₃ (delta) | 0.8 - 1.0 | Triplet |
| Note: This is a predicted table based on general principles of NMR spectroscopy. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₄N₂O₂, corresponding to a molecular weight of 194.23 g/mol . nih.gov
The fragmentation of nitroaniline derivatives under electron ionization (EI) typically involves characteristic losses of the nitro group (NO₂) and fragments from the alkyl chain. For this compound, the molecular ion peak (M⁺) would be expected at m/z 194. The subsequent fragmentation would likely involve the loss of a nitro group (M - 46) to give a fragment at m/z 148. Further fragmentation of the butyl chain could occur through the loss of methyl (CH₃), ethyl (C₂H₅), or propyl (C₃H₇) radicals.
Single Crystal X-ray Diffraction for Precise Solid-State Structure and Crystal Packing Analysis
Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While a crystal structure for this compound has not been reported, the analysis of its isomer, N-butyl-4-nitroaniline, and other related nitroaniline derivatives provides valuable insights into the expected solid-state behavior.
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks
In the solid state, 2-nitroaniline derivatives are known to exhibit intramolecular hydrogen bonding between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-nitro group, forming a six-membered ring. This interaction significantly influences the conformation of the molecule. Intermolecular hydrogen bonds are also expected to play a crucial role in the crystal packing of this compound, likely involving the amino group and the nitro group of adjacent molecules.
Quantum Chemical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable information on its optimized geometry, conformational preferences, and electronic characteristics.
Studies on related nitroaniline derivatives have shown that the nitro group is a strong electron-withdrawing group, while the amino group is a strong electron-donating group. The butyl group acts as a weak electron-donating group. This push-pull electronic character is expected to result in a significant dipole moment and potential for nonlinear optical properties.
DFT calculations can be used to determine the energies of different conformers of this compound, arising from the rotation around the C-N bond of the amino group and the C-C bonds of the butyl chain. The most stable conformer would be the one with the lowest calculated energy. Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies provides insight into the molecule's reactivity and its electronic absorption properties.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. These predictions can then be compared with experimental data to confirm the molecular structure and understand the vibrational modes. For nitroaniline derivatives, DFT calculations have been shown to provide a strong correlation between theoretical and experimental bond lengths, angles, and vibrational frequencies. guidechem.com
For this compound, a full theoretical vibrational analysis would involve optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model.
Table 1: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Nitroaniline Moiety (cm⁻¹) (Note: This table is illustrative and based on typical values for nitroanilines. Specific experimental data for this compound is not readily available in the cited literature.)
| Vibrational Mode | Predicted (Scaled) | Experimental (Typical) |
|---|---|---|
| N-H Asymmetric Stretch | ~3500 | ~3480 |
| N-H Symmetric Stretch | ~3400 | ~3380 |
| C-H Aromatic Stretch | ~3100 | ~3080 |
| C-H Aliphatic Stretch | ~2960 | ~2950 |
| NO₂ Asymmetric Stretch | ~1520 | ~1500 |
| NO₂ Symmetric Stretch | ~1350 | ~1330 |
Experimental spectra for related compounds are available. For instance, the FTIR spectrum of N-butyl-4-nitroaniline has been recorded to analyze its vibrational frequencies. researchgate.net Similarly, IR and 1H NMR spectra for 4-tert-butyl-2-nitroaniline (B188902) are available in spectral databases. nih.gov A comparison of theoretically predicted spectra with these experimental results for analogous compounds helps in validating the computational methods used.
Energy Landscapes and Tautomeric Forms
Nitroaniline compounds can potentially exist in different tautomeric forms, most notably the nitro-aci tautomerism. This involves the migration of a proton, typically from an adjacent amine or alkyl group, to one of the oxygen atoms of the nitro group, forming a nitronic acid.
While the amine form of nitroanilines is generally the most stable, the existence of minor tautomeric forms in equilibrium in the gas phase has been suggested for some o-nitroanilines, supported by mass spectrometry fragmentation patterns. nih.gov For this compound, theoretical calculations could elucidate the relative energies of its possible tautomers. The stability of these tautomers would depend on factors like intramolecular hydrogen bonding and the electronic effects of the substituents. For 2-nitroaniline derivatives, a strong intramolecular hydrogen bond between the amino and nitro groups is a key structural feature. acs.org
A computational study would map the potential energy surface to identify the global minimum (the most stable tautomer) and any local minima corresponding to less stable tautomers. The energy barriers between these forms could also be calculated to understand the likelihood of tautomerization.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Electron Density Distribution and Prediction of Reaction Sites
The distribution of electron density in the HOMO and LUMO provides a clear picture of the likely sites for electrophilic and nucleophilic attack, respectively. For nitroaniline derivatives, the HOMO is typically localized on the aniline (B41778) moiety (the amino group and the benzene ring), which is the electron-rich part of the molecule. Conversely, the LUMO is generally centered on the electron-withdrawing nitro group and the benzene ring.
In this compound, the electron-donating butyl group at the para position to the nitro group would be expected to increase the electron density on the aromatic ring and the amino group, thereby raising the HOMO energy level. The nitro group, being a strong electron-withdrawing group, significantly lowers the LUMO energy. This push-pull electronic arrangement leads to a smaller HOMO-LUMO gap compared to unsubstituted aniline or nitrobenzene.
Characterization of Charge Transfer Contributions
The electronic transitions in push-pull molecules like this compound often involve a significant degree of intramolecular charge transfer (ICT) from the electron-donating part (amino and butyl-substituted ring) to the electron-accepting part (nitro group). This ICT is responsible for the characteristic absorption bands in their UV-Vis spectra.
The HOMO → LUMO transition is typically the primary electronic excitation and corresponds to this charge transfer. Computational studies on similar molecules, such as N-butyl-4-nitroaniline, have quantified this charge transfer and correlated it with the molecule's nonlinear optical properties. chemscene.com The energy of this transition, and thus the color of the compound, is sensitive to the electronic nature of the donor and acceptor groups and the conjugation length of the molecule.
Topological Analyses (e.g., Hirshfeld Surfaces, Quantum Theory of Atoms in Molecules) for Weak Interactions
Topological analyses are powerful computational tools used to investigate the nature and strength of intermolecular interactions that govern the packing of molecules in a crystalline solid.
Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for the mapping of close contacts between neighboring molecules. For derivatives of 2-nitroaniline, Hirshfeld analysis reveals the significant role of both intramolecular and intermolecular hydrogen bonds. acs.orgnih.gov A common feature in 2-nitroaniline derivatives is the formation of an intramolecular hydrogen bond between the amino and nitro groups, which creates a stable six-membered chelate ring. acs.orgresearchgate.net This intramolecular interaction significantly influences the conformation of the molecule.
The intermolecular interactions are then dictated by how these chelated molecules pack together. Based on studies of analogous compounds, the primary intermolecular contacts for a molecule like this compound would likely involve H···H, C···H, and O···H interactions. nih.gov The butyl group, being a non-polar alkyl chain, would primarily contribute to van der Waals forces and influence the crystal packing through steric effects.
A representative distribution of intermolecular contacts for a related nitroaniline derivative is presented in the table below, offering insight into the expected interactions for this compound.
| Intermolecular Contact | Contribution to Hirshfeld Surface |
| H···H | ~37.2% |
| C···H/H···C | ~30.7% |
| O···H/H···O | ~24.9% |
| N···H/H···N | ~2.0% |
| C···O/O···C | ~1.8% |
| Data based on a similar substituted nitroaniline derivative and may vary for this compound. nih.gov |
Aromaticity Assessment using Indices (e.g., HOMA)
The aromaticity of a cyclic molecule is a measure of its electronic stability due to the delocalization of π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. nih.govacs.orgmdpi.com A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. researchgate.net
For this compound, the aromaticity of the benzene ring is influenced by the electronic effects of its substituents: the electron-donating amino (-NH₂) and butyl (-C₄H₉) groups, and the electron-withdrawing nitro (-NO₂) group.
Amino Group (-NH₂): As a strong π-electron-donating group, it tends to increase the electron density in the ring, which can affect bond lengths and aromaticity. masterorganicchemistry.com
Nitro Group (-NO₂): As a strong electron-withdrawing group, it perturbs the π-electron distribution and can lead to a decrease in aromaticity. acs.orgmdpi.com
Butyl Group (-C₄H₉): This alkyl group is a weak electron-donating group through inductive effects and hyperconjugation, with a minor impact on the ring's aromaticity compared to the amino and nitro groups.
The following table presents HOMA values for related compounds to provide a comparative context for the expected aromaticity of this compound.
| Compound | HOMA Index |
| Benzene | 1.000 |
| Nitrobenzene | ~0.975 |
| Aniline | ~0.985 |
| p-Nitroaniline | ~0.950 |
| These are approximate values from various computational studies and serve for comparative purposes. |
In Silico Modeling for Structure-Property Relationship Predictions
In silico modeling, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, is a valuable approach for predicting the biological activity or physical properties of a chemical based on its molecular structure. researchgate.netunipi.itdergipark.org.trscience.gov These models use calculated molecular descriptors to establish a mathematical relationship with a specific property.
For a molecule like this compound, QSAR models could be developed to predict properties such as toxicity, reactivity, or nonlinear optical response. dergipark.org.tr The molecular descriptors used in such models can be categorized into several types:
Constitutional Descriptors: Molecular weight, number of atoms, etc.
Topological Descriptors: Indices that describe the connectivity of atoms, such as molecular connectivity indices (χ). researchgate.net
Geometric Descriptors: Parameters related to the 3D structure of the molecule.
Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, polarizability, hyperpolarizability, and energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr
Studies on nitrobenzene and anilide derivatives have successfully used these descriptors to model their toxicological effects and other properties. researchgate.netdergipark.org.tr For instance, hyperpolarizability has been shown to be a good descriptor for the toxicity of nitrobenzene derivatives. dergipark.org.tr Molecular connectivity indices have been correlated with the antimicrobial activity of substituted anilides. researchgate.net
The table below lists some relevant molecular descriptors and their potential significance in predicting the properties of this compound.
| Molecular Descriptor | Significance |
| Molecular Weight | A fundamental constitutional descriptor influencing physical properties. |
| LogP (Octanol-water partition coefficient) | Predicts lipophilicity and potential for bioaccumulation. |
| Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |
| Polarizability/Hyperpolarizability | Relates to the molecule's response to an external electric field, important for nonlinear optical properties and can be correlated with toxicity. dergipark.org.tr |
| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals relate to the molecule's reactivity and electronic properties. |
| Molecular Connectivity Indices (e.g., ²χ) | Topological descriptors that have been linked to the biological activity of related anilides. researchgate.net |
By calculating these and other descriptors for this compound and its analogs, it is possible to build robust QSAR models that can predict its behavior and guide further experimental investigation.
Advanced Applications in Materials Science and Functional Chemistry
Development of Functional Materials and Organic Chromophores
The specific arrangement of electron-donating (amino and butyl groups) and electron-withdrawing (nitro group) substituents on the aromatic ring of 4-Butyl-2-nitroaniline imparts significant chromophoric properties to the molecule. This "push-pull" system facilitates intramolecular charge transfer (ICT), a phenomenon crucial for various functional materials.
Investigation as Chromophores for Non-Linear Optical (NLO) and Optoelectronic Devices
Organic molecules with strong ICT characteristics, such as nitroaniline derivatives, are of great interest for applications in non-linear optics (NLO) and optoelectronics. These materials can alter the properties of light, enabling applications like frequency doubling and optical switching. The NLO response in these molecules is associated with their molecular hyperpolarizability. While direct NLO data for this compound is not extensively documented in publicly available literature, the properties of analogous compounds strongly suggest its potential.
The introduction of an alkyl group, such as the butyl group in this compound, can enhance these NLO properties. semanticscholar.org Studies on N-alkyl-p-nitroanilines have shown that the length and nature of the alkyl chain play a critical role in the crystal structure, which in turn influences the second harmonic generation (SHG) efficiency. researchgate.net The butyl group can affect the molecule's crystal packing, potentially leading to a non-centrosymmetric arrangement that is essential for second-order NLO effects. Furthermore, alkyl substituents can enhance the solubility of the chromophore in polymeric matrices, which is advantageous for the fabrication of NLO devices.
| Compound | Substitution Pattern | Key NLO Property/Finding | Potential Implication for this compound |
|---|---|---|---|
| p-Nitroaniline (p-NA) | 4-nitro, 1-amino | Serves as a prototypical NLO molecule for comparative studies. | Provides a baseline for assessing the impact of additional substituents. |
| 2-Methyl-4-nitroaniline (MNA) | 2-methyl, 4-nitro, 1-amino | Exhibits a large nonlinear optical response, with a high figure of merit compared to inorganic materials like LiNbO3. acs.org | The presence of an alkyl group (methyl) enhances NLO properties, suggesting the butyl group would have a similar or greater effect. |
| N-Alkyl-p-nitroanilines | 4-nitro, 1-(N-alkyl)amino | The alkyl chain length influences crystal symmetry, which is crucial for second harmonic generation. researchgate.net | The butyl group at the 4-position could similarly influence crystal packing and enhance NLO response. |
| 4-chloro-2-nitroaniline | 4-chloro, 2-nitro, 1-amino | Shows a second harmonic generation (SHG) efficiency three times that of KDP (Potassium Dihydrogen Phosphate). bldpharm.com | Demonstrates that substitution at the 4- and 2-positions can lead to significant NLO activity. |
Application in the Synthesis of High-Performance Pigments and Colorants
Aromatic amines, particularly nitroanilines, are foundational precursors in the synthesis of azo dyes and pigments. wikipedia.org The synthesis involves a two-step process: diazotization followed by azo coupling. In the first step, the primary aromatic amine group of this compound is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound characterized by the -N=N- chromophore.
The specific substituents on the nitroaniline precursor influence the final color and properties of the dye. The butyl group in this compound can be expected to enhance the solubility of the resulting dye in organic media and polymer matrices, a desirable characteristic for applications in inks, coatings, and plastics. Moreover, the position of the nitro and butyl groups will affect the electronic distribution within the azo dye, thereby modifying its absorption spectrum and, consequently, its color. Research on dyes derived from 4-nitroaniline (B120555) has shown good coloration and fastness properties on various textiles. researchgate.netgoogle.com
| Step | Process | Reactants | General Product | Role of this compound |
|---|---|---|---|---|
| 1 | Diazotization | Aromatic amine (e.g., this compound), Sodium Nitrite, Acid (e.g., HCl) | Aromatic Diazonium Salt | Serves as the aromatic amine precursor to form the diazonium salt. |
| 2 | Azo Coupling | Aromatic Diazonium Salt, Coupling Agent (e.g., 2-naphthol, phenol) | Azo Dye/Pigment | The diazonium salt derived from it acts as the electrophile in the coupling reaction. |
Utilization as Polymer Additives and Stabilizers in Advanced Material Formulations
Aromatic amines are a known class of stabilizers used to protect polymers from degradation caused by oxidation and exposure to UV light. semanticscholar.orgresearchgate.net They can function as antioxidants by scavenging free radicals that initiate the degradation process. While the use of this compound specifically as a polymer additive is not widely documented, its chemical structure suggests potential in this area.
The presence of the amine group allows it to function as a radical scavenger. The butyl group enhances its compatibility with polyolefin matrices, such as polyethylene (B3416737) and polypropylene, potentially improving its dispersion and effectiveness as a stabilizer. Furthermore, nitro-aromatic compounds have been investigated for their ability to be incorporated into polymer backbones, which could lead to materials with enhanced thermal stability. researchgate.netiaea.org Copolymers of aniline and nitroaniline have been synthesized to tune the physicochemical properties of the resulting polymers for various applications. researchgate.net
Role as a Key Intermediate in Specialized Chemical Synthesis
The reactivity of the amino and nitro groups, along with the potential for reactions on the aromatic ring, makes this compound a versatile building block for more complex molecules.
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds
Nitroanilines are important intermediates in the pharmaceutical industry. wikipedia.orgchempanda.com They can be chemically modified in various ways to produce a wide range of biologically active compounds. For instance, the nitro group can be reduced to a second amino group, creating a diamine derivative. This resulting substituted phenylenediamine can then serve as a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.
The synthesis of metal complexes with derivatives of 2-nitroaniline (B44862) has been explored for their potential biological activities, including antibacterial and antifungal properties. nih.gov The butyl group in this compound could be strategically used to enhance the lipophilicity of a potential drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Building Block for Agrochemicals and Related Specialty Chemicals
Substituted nitroanilines are also valuable intermediates in the production of agrochemicals. wikipedia.org The synthesis of various pesticides and herbicides relies on the chemical transformations of these foundational molecules. The specific substitution pattern of this compound makes it a candidate for the development of new active ingredients in crop protection. For example, the synthesis of 4-propylthio-2-nitroaniline, a structurally related compound, is a known process for creating agrochemical intermediates. The presence of the butyl group can influence the environmental fate and biological activity of the resulting agrochemical.
Synthesis of Complex Organic Structures and Conjugated Systems
The synthesis of complex organic structures and conjugated systems is a cornerstone of modern materials chemistry, aiming to create molecules with specific electronic and photophysical properties. Substituted anilines, including this compound, are key intermediates in the production of more complex molecules like oligoanilines. These oligomers, which are well-defined, shorter versions of polyaniline, are of interest for their potential applications in electronics, such as in field-effect transistors and as corrosion protection agents. The synthesis of substituted trimeric oligoanilines has been achieved through palladium-catalyzed aromatic amination reactions, demonstrating a viable pathway to creating larger, more complex conjugated systems from aniline-based precursors.
The electronic properties of these conjugated systems can be finely tuned by the incorporation of various substituent groups. For instance, the presence of an electron-withdrawing group can significantly shift the absorption maximum to longer wavelengths in the UV-vis spectra of the resulting oligomers. This tunability is essential for the design of materials for specific optical applications.
Explorations in Smart Materials and Sensing Technologies
"Smart materials" that respond to external stimuli are at the forefront of materials science research. This compound and its derivatives are being investigated as components in the creation of such materials, particularly for sensing and photo-responsive applications.
Development of Fluorescent Materials and Probes
Fluorescent materials and probes are indispensable tools in various scientific disciplines, including environmental monitoring and biomedical diagnostics. The development of sensors for the detection of specific analytes is an area of intense research. Nitroaromatic compounds, including isomers of nitroaniline, are important industrial chemicals, and their detection in the environment is of significant concern.
Researchers have developed novel fluorescent sensors for the detection of nitroaniline isomers. While not specifically detailing the use of this compound, the principles underlying the design of these sensors are applicable. For instance, fluorescent sensors based on molecularly imprinted poly(ionic liquids) have demonstrated high sensitivity and selectivity for 4-nitroaniline in water, with a very low limit of detection. nih.gov These sensors operate on the principle of fluorescence quenching upon binding of the analyte to the polymer matrix. The design of such materials often involves creating a specific recognition site for the target molecule, and the unique substitution pattern of this compound could be exploited to develop highly selective sensors.
The quenching efficiency of fluorescent materials is a key parameter in sensor design. Studies on metal-organic frameworks (MOFs) have shown their potential in the selective and sensitive fluorescent sensing of different nitroaromatic compounds. For example, a Cu(II)-based MOF has been shown to be extremely sensitive to 4-nitroaniline, exhibiting a high photoluminescence quenching efficiency.
Below is a table summarizing the performance of a fluorescent sensor for 4-nitroaniline:
| Property | Value |
| Analyte | 4-Nitroaniline (4-NA) |
| Functional Monomer | 3-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-vinyl-1H-imidazol-3-ium bromide |
| Detection Time | 0.5 min |
| Limit of Detection (LOD) | 0.8 nM |
| Linear Range | 2.67–10,000 nM |
This data is for a novel molecularly imprinted fluorescent sensor and illustrates the potential for developing sensitive detection methods for nitroaniline compounds. nih.gov
Design of Photo-responsive Systems and Molecular Switches
Photo-responsive systems and molecular switches are molecules that can reversibly change their properties upon exposure to light. This phenomenon, known as photochromism, is at the heart of technologies like self-darkening lenses and has potential applications in optical data storage and molecular electronics.
Azo dyes, which can be synthesized from aniline derivatives, are a well-known class of photochromic compounds. The synthesis of azo dyes often involves the diazotization of an aniline, such as 4-nitroaniline, followed by coupling with another aromatic compound. researchgate.netchegg.com The resulting azo compounds can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths, leading to a change in their absorption spectra and, consequently, their color.
While specific research on photo-responsive systems derived directly from this compound is not extensively detailed in the provided search results, the general principles of azo dye synthesis and photochromism are highly relevant. The substitution pattern of this compound, with its electron-donating and withdrawing groups, is characteristic of "push-pull" chromophores. These types of molecules are known to exhibit interesting nonlinear optical (NLO) properties and are prime candidates for the development of photo-responsive materials. The butyl group would also be expected to influence the solubility and solid-state packing of such dyes, which are critical factors for their application in devices.
The design of molecular switches often involves creating systems that can be toggled between two or more stable states by an external stimulus. The photoisomerization of azobenzene (B91143) derivatives is a classic example of a molecular switch. The development of new photochromic dyes with improved properties, such as enhanced fatigue resistance and tunable switching wavelengths, is an ongoing area of research. The unique electronic and steric properties imparted by the substituents on the this compound scaffold could be harnessed to create novel photo-responsive systems with tailored functionalities.
Environmental Impact and Remediation Strategies of Nitroaniline Derivatives
Environmental Fate and Transport Mechanisms of Nitroaniline Compounds
The environmental persistence and mobility of nitroaniline compounds are governed by a complex interplay of their physicochemical properties and interactions with environmental matrices. Due to the presence of the electron-withdrawing nitro group, these compounds are generally resistant to aerobic biodegradation. oup.comnih.gov
Direct data on the degradation pathways of 4-Butyl-2-nitroaniline is limited; however, insights can be drawn from studies on structurally similar compounds. Nitroaromatic compounds are known to be recalcitrant, and their degradation is often slow in natural environments. cswab.org
In aqueous environments , many nitroanilines are considered stable and not readily biodegradable. sci-hub.se For instance, 4-nitroaniline (B120555) (PNA) is markedly resistant to biological degradation in standard tests. nih.gov However, under certain conditions, microbial degradation can occur. For example, a mixed culture of Pseudomonas fluorescens and Bacillus valinovorus has been shown to degrade PNA. nih.gov The primary degradation pathway for nitroaromatic compounds under anaerobic conditions is the reduction of the nitro group to an amino group. oup.comsci-hub.se Studies on 2-chloro-4-nitroaniline (B86195) have shown that anaerobic bacteria like Geobacter sp. and Thauera aromatica can utilize it as a carbon and nitrogen source, transforming the nitro group to an amino group, followed by dechlorination. sci-hub.se Given its structure, this compound likely undergoes a similar initial reductive pathway in anaerobic aquatic sediments, leading to the formation of 4-butyl-1,2-benzenediamine.
In terrestrial environments , the herbicide butralin (B1668113) (N-sec-butyl-4-tert-butyl-2-nitroaniline), a more complex structural analog, demonstrates that degradation does occur. The typical half-life (DT₅₀) of butralin in soil is around 22 days under aerobic conditions. herts.ac.uk Degradation in soil can lead to dealkylation, forming derivatives like 4-tertiary butyl-2,6-dinitroaniline. epa.gov Under anaerobic soil conditions, butralin has a half-life of 35 days, with the majority of the compound becoming unidentified bound residue. epa.gov This suggests that in soil, this compound would also be subject to microbial degradation, likely involving reduction of the nitro group and potential cleavage or transformation of the butyl group, eventually leading to its incorporation into the soil organic matter.
The sorption and mobility of nitroaniline derivatives in the environment are critical factors determining their potential for groundwater contamination. The mobility of these compounds in soil is largely influenced by their affinity for soil components like clay minerals and organic matter.
For 4-nitroaniline, measured soil organic carbon-water (B12546825) partition coefficient (Koc) values are in the range of 54-87, which suggests a high potential for mobility in soil. nih.gov However, aniline (B41778) compounds can also bind strongly to humus and the organic fraction of soils, which can significantly reduce their mobility. nih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Mobility Potential |
|---|---|---|---|---|
| This compound | C10H14N2O2 | 194.23 | 3.5 nih.gov | Low to Moderate |
| 4-tert-Butyl-2-nitroaniline (B188902) | C10H14N2O2 | 194.23 | 3.3 nih.gov | Low to Moderate |
| 4-Nitroaniline (PNA) | C6H6N2O2 | 138.12 | 1.4 nih.gov | High nih.gov |
| Butralin | C14H21N3O4 | 295.34 | 4.7 | Low / Immobile epa.gov |
Remediation and Treatment Technologies for Nitroaniline Contaminants
The persistence and toxicity of nitroaniline compounds necessitate the use of effective remediation strategies. rsc.orgresearchgate.net These often involve advanced chemical processes designed to degrade these recalcitrant molecules into less harmful substances. mdpi.comkirj.ee
Advanced Oxidation Processes (AOPs) and chemical reduction are prominent technologies for treating water contaminated with nitroanilines. AOPs generate highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants, often leading to their complete mineralization into CO₂ and H₂O. mdpi.comkirj.ee
Common AOPs applicable to nitroaniline degradation include the Fenton process (Fe²⁺/H₂O₂) and photo-Fenton systems, which utilize UV or solar light to enhance radical production. nih.govresearchgate.net For p-nitroaniline (PNA), the solar photo-Fenton process has proven highly effective, achieving over 98% degradation within 30 minutes under optimal conditions (pH 3.0, 10 mmol L⁻¹ H₂O₂, 0.05 mmol L⁻¹ Fe²⁺). nih.gov Pulsed corona discharge is another emerging AOP that has shown high energy efficiency in oxidizing PNA in aqueous solutions. researchgate.net
Catalytic reduction, particularly using metal nanoparticles, is a highly effective method for transforming toxic nitroanilines into their less toxic amino derivatives. rsc.orgnih.gov This approach is often faster and more efficient than traditional methods. Various metal nanoparticles, including gold (Au), silver (Ag), platinum (Pt), and copper (Cu), have been successfully employed as catalysts. acs.orgdntb.gov.ua
The reduction of 4-nitroaniline and 2-nitroaniline (B44862) is a model reaction frequently used to test the efficacy of new nanocatalysts. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have demonstrated rapid and efficient catalytic reduction of both 4-NA and 2-NA in the presence of sodium borohydride (B1222165) (NaBH₄) as a reducing agent. nih.gov The reaction typically follows pseudo-first-order kinetics. The nanoparticles can often be recovered, for instance through magnetic separation, and reused for multiple cycles without significant loss of activity. nih.gov Supporting nanoparticles on materials like graphene oxide or kaolinite (B1170537) can enhance their stability and catalytic efficiency. rsc.orgdntb.gov.ua
| Catalyst System | Target Compound | Reducing Agent | Apparent Rate Constant (k_app) | Conversion Time | Reference |
|---|---|---|---|---|---|
| CuFe₂O₄ Nanoparticles | 4-Nitroaniline | NaBH₄ | 7.49 x 10⁻² s⁻¹ | 40 s (96.5% conversion) | nih.gov |
| CuFe₂O₄ Nanoparticles | 2-Nitroaniline | NaBH₄ | 3.19 x 10⁻² s⁻¹ | 90 s (95.6% conversion) | nih.gov |
| p(AAm-co-AAc)-Ni Nanoparticles | 2-Nitroaniline | NaBH₄ | 0.233 min⁻¹ | - | researchgate.net |
| Silver Nanoparticles on PU/SLP | p-Nitrophenol | NaBH₄ | 0.03 - 0.12 min⁻¹ | 25 - 60 min | acs.org |
| Imidazolium-based Au-NPs | 1,3-Dinitrobenzene | Hydrazine | - | ~30 min | rsc.org |
Note: Data for p-Nitrophenol and 1,3-Dinitrobenzene are included to illustrate the general effectiveness of nanocatalysts on related nitroaromatic compounds.
Electrochemical remediation offers a clean and controllable method for degrading nitroaromatic compounds. This technique involves the direct or indirect reduction or oxidation of pollutants at an electrode surface. The electrochemical reduction of p-nitroaniline has been successfully demonstrated, converting it to less harmful products. mdpi.com Combining electrochemical processes, such as electro-Fenton where the Fenton reagents are generated in-situ, can lead to high removal efficiencies for contaminants like 4-nitroaniline. researchgate.net
Photochemical remediation utilizes light energy, often in the form of UV radiation, to initiate degradation reactions. Direct photolysis of nitroaromatic compounds can occur, but the efficiency is often enhanced in the presence of photosensitizers or as part of AOPs like UV/H₂O₂ or UV/O₃. kirj.ee The solar photo-Fenton process is a prime example of a photochemical method that effectively degrades p-nitroaniline. nih.gov Studies on sterically hindered nitrobenzenes have shown that irradiation in the presence of amines can lead to photoreduction of the nitro group. researchgate.net This suggests that direct photochemical degradation could be a viable pathway for this compound, particularly in sunlit surface waters.
Evaluation of Biodegradation and Bioremediation Potential
The environmental persistence of nitroaniline derivatives, including this compound, is a significant concern due to their potential toxicity. Bioremediation, which utilizes microorganisms to degrade or detoxify contaminants, presents a cost-effective and environmentally sound strategy for addressing pollution from these compounds. The biodegradability of a specific compound is influenced by its chemical structure, such as the number and position of nitro groups, and the presence of other substituents like alkyl groups. oup.com While direct research on the biodegradation of this compound is limited, extensive studies on related nitroaniline derivatives provide valuable insights into its likely environmental fate and the potential for bioremediation.
Microorganisms have evolved diverse metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. plos.orggatech.edu Both aerobic and anaerobic bacteria have demonstrated the capacity to degrade various nitroanilines, often through different initial enzymatic attacks.
Under aerobic conditions, the degradation of nitroanilines is typically initiated by oxygenase enzymes. plos.orgplos.org For instance, the aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas sp. strain (FK357) begins with N-demethylation to form 4-nitroaniline (4-NA) and formaldehyde. plos.orgnih.gov This is followed by a monooxygenase-catalyzed removal of the nitro group from 4-NA, yielding 4-aminophenol (B1666318). plos.org Similarly, a Rhodococcus sp. strain (JS360) was found to degrade 4-nitroaniline by first transforming it to 4-aminophenol via a monooxygenase, which is then converted to 4-aminoresorcinol before ring cleavage. nih.gov Another example is the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, which also starts with a monooxygenase attacking the nitro group to form 4-amino-3-chlorophenol. plos.orgsemanticscholar.org
Anaerobic degradation of nitroanilines, conversely, often begins with the reduction of the nitro group to an amino group. oup.comnih.gov For example, in an upflow anaerobic sludge blanket (UASB) reactor, N-methyl-p-nitroaniline was almost completely transformed into N-methyl-p-phenylenediamine. nih.gov While this transformation product was not further mineralized under anaerobic conditions, its formation significantly reduced the toxicity of the original compound. nih.gov In some cases, anaerobic pathways can lead to complete mineralization. The degradation of the natural nitroaniline, 5-nitroanthranilic acid, by Bradyrhizobium sp. JS329 involves a hydrolytic removal of the amino group, followed by ring fission without prior removal of the nitro group. gatech.edunih.gov
The effectiveness of biodegradation can be significantly influenced by environmental conditions and the microbial populations present. For example, an alkaliphilic Pseudomonas strain (DL17) isolated from an alkaline lake demonstrated the ability to completely degrade p-nitroaniline at a concentration of 500 mg/L within 48 hours at an optimal pH of 9.0. nih.goveaht.org The presence of co-substrates can also enhance degradation rates. plos.org Furthermore, the use of bacterial consortia, which are mixed communities of different bacterial species, can be more effective than single strains in degrading complex mixtures of pollutants due to synergistic interactions. ijcmas.commdpi.com The combined metabolic activities of multiple strains can lead to more complete degradation pathways and enhanced resilience to toxic compounds. ijcmas.com
Detailed Research Findings
The following tables summarize key findings from various studies on the biodegradation of nitroaniline derivatives by different microorganisms.
Table 1: Aerobic Biodegradation of Nitroaniline Derivatives by Single Bacterial Strains
| Compound | Microorganism | Key Metabolic Steps | Intermediates | Reference |
|---|---|---|---|---|
| N-Methyl-4-nitroaniline (MNA) | Pseudomonas sp. strain FK357 | N-demethylation followed by monooxygenation and oxidative deamination. | 4-Nitroaniline, 4-Aminophenol, 1,2,4-Benzenetriol | plos.orgnih.gov |
| 4-Nitroaniline (4-NA) | Rhodococcus sp. strain JS360 | Monooxygenase-catalyzed transformation. | 4-Aminophenol, 4-Aminoresorcinol | nih.gov |
| 2-Chloro-4-nitroaniline (2-C-4-NA) | Rhodococcus sp. strain MB-P1 | Monooxygenase-catalyzed removal of nitro group, followed by dioxygenase action. | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | plos.orgsemanticscholar.org |
| p-Nitroaniline | Pseudomonas sp. strain DL17 | Degradation at high concentration (500 mg/L) within 48 hours under alkaline conditions (pH 9.0). | Not specified | nih.goveaht.org |
Table 2: Anaerobic Biotransformation of a Nitroaniline Derivative
| Compound | System | Key Transformation | Product | Significance | Reference |
|---|---|---|---|---|---|
| N-Methyl-p-nitroaniline (MNA) | Upflow Anaerobic Sludge Blanket (UASB) Reactor | Reduction of the nitro group. | N-methyl-p-phenylenediamine (MPD) | The product (MPD) was significantly less toxic than the parent compound (MNA). | nih.gov |
Table 3: Biodegradation Kinetic Parameters for 4-Nitroaniline (4-NA)
| Microorganism | Kinetic Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Acinetobacter sp. AVLB2 | Haldane Inhibition Model | μmax | 0.039 h-1 | nih.gov |
| Ks | 6.623 mg L-1 | |||
| Ki | 25.57 mg L-1 | |||
| Michaelis-Menten Model | Vmax | 0.541 mg L-1 h-1 |
These studies collectively indicate that bioremediation is a viable strategy for environments contaminated with nitroaniline derivatives. The specific alkyl and nitro group substitutions on the benzene (B151609) ring, as seen in this compound, will ultimately determine the most effective microbial strains and metabolic pathways for its degradation. Future research focusing on the isolation and characterization of microorganisms capable of degrading this compound is necessary to develop targeted and efficient bioremediation technologies.
Mechanistic Insights and Theoretical Considerations in Nitroaniline Chemistry
Reaction Kinetics and Detailed Mechanistic Pathways of Transformations Involving 4-Butyl-2-nitroaniline
The reactivity of this compound is characterized by the interplay between the electron-withdrawing nitro group and the electron-donating amino and butyl groups. This substitution pattern dictates the preferred sites for and mechanisms of various chemical transformations.
One of the key reactions of nitroanilines is their behavior in the presence of a base. For instance, the reaction of the related compound N-butyl-2,4,6-trinitroaniline with sodium hydroxide (B78521) (NaOH) in a 10% 1,4-dioxane/water mixture yields 2,4,6-trinitrophenol as the sole product. The proposed mechanism involves the formation of σ-complexes through the addition of one or two hydroxide anions to the aromatic ring. However, changing the solvent to 60% 1,4-dioxane/water leads to a mixture of the phenol (B47542) and a cyclized product, 5,7-dinitro-2-propyl-1H-benzimidazole 3-oxide. researchgate.net This highlights the sensitivity of the reaction pathway to the solvent environment, a topic that will be explored further in section 6.3. The formation of the benzimidazole (B57391) N-oxide is suggested to proceed through the cyclization of an N-alkylidene-2-nitrosoaniline-type intermediate as the rate-determining step. researchgate.net
Another significant transformation is the reduction of the nitro group. The catalytic reduction of nitroarenes, such as 4-nitroaniline (B120555), often follows the Langmuir-Hinshelwood mechanism. In this model, both the nitro compound and the reducing agent (e.g., NaBH4) adsorb onto the surface of the metal nanoparticle catalyst. Subsequently, electron transfer occurs, leading to the reduction of the nitro group, followed by the desorption of the product from the catalyst surface. researchgate.net The reduction of nitro compounds can yield various products depending on the reagents and conditions, including hydroxylamines, hydrazines, and azo compounds. wikipedia.org For instance, the reduction of the nitro group in this compound to an amino group can be achieved using reducing agents like hydrogen gas with a palladium catalyst.
The rearrangement of nitroanilines in acidic media is another important mechanistic pathway. Studies on substituted 2-nitroanilines in concentrated sulfuric acid have shown that they can undergo rearrangement, appearing to be a 1,3-migration of the nitro group. rsc.orgacs.org For 2,3-dinitroaniline, the reaction rate is nearly independent of acidity between 83-97% sulfuric acid, with a solvent isotope effect (k(H2SO4)/k(D2SO4)) of 1.3-1.9. acs.org These reactions are believed to proceed via a rate-determining migration of the 2-nitro group following protonation at the 2-position. rsc.org
Furthermore, the collisional activation of protonated N-alkyl-2-nitroanilines, including N-butyl-2-nitroaniline, in the gas phase reveals intramolecular oxidation of the alkyl chain. This process involves the transfer of an oxygen atom from the nitro group to the alkyl chain, leading to characteristic fragmentation patterns. For protonated N-butyl-2-nitroaniline, this results in the competitive elimination of butanoic acid and propanol. nih.gov
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for nitroarenes. The generally accepted mechanism proceeds via the addition of a nucleophile to the electron-deficient ring to form a σ-complex (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net While halogens are typical leaving groups, nucleophilic addition can also occur at positions occupied by hydrogen, forming σH adducts as initial, reversible intermediates. researchgate.net
A summary of potential reaction pathways for this compound based on analogous compounds is presented below:
| Reaction Type | Reagents/Conditions | Probable Mechanism | Key Intermediates |
| Reaction with Base | NaOH / Dioxane-H₂O | Nucleophilic Aromatic Substitution / Cyclization | σ-complexes, N-alkylidene-2-nitrosoaniline |
| Nitro Group Reduction | H₂/Pd or NaBH₄ | Catalytic Hydrogenation / Langmuir-Hinshelwood | Adsorbed species on catalyst surface |
| Acid-Catalyzed Rearrangement | Concentrated H₂SO₄ | Intramolecular Nitro Group Migration | Protonated nitroaniline |
| Gas-Phase Fragmentation | Collisional Activation | Intramolecular Oxidation | Oxygen-transferred intermediate |
| Nucleophilic Aromatic Substitution | Nucleophiles | SNAr | σ-complex (Meisenheimer complex) |
Elucidation of Thermodynamic Characteristics and Energetics of Reaction Pathways
Quantum chemical calculations have been employed to investigate the thermodynamic characteristics of the related N-butyl-4-nitroaniline. These studies provide theoretical values for parameters such as enthalpy, entropy, and Gibbs free energy of formation, which are essential for predicting reaction thermodynamics. researchgate.net For example, thermodynamic data for the dissolution of 4-nitroaniline in various solvents have been determined, showing that the process is generally endothermic. aksaray.edu.tr The standard Gibbs energy, enthalpy, and entropy of dissolution can be calculated using the van't Hoff and Gibbs equations. aksaray.edu.tr
A study on the thermal decomposition of various nitroaniline compounds using calorimetric methods helps in understanding their thermal stability and the energy released during decomposition. researchgate.net The kinetics and mechanisms of thermal decomposition of nitroaromatic explosives are complex, with the initial reaction mechanism being temperature-dependent. At high temperatures (shock initiation), C-NO2 bond homolysis is the primary step. dtic.mil
The energetics of gas-phase fragmentation of protonated N-butyl-2-nitroaniline have been studied through collisional activation experiments, providing information on the relative energies of different fragmentation pathways. nih.gov
The following table presents a conceptual summary of thermodynamic parameters that are important for characterizing the reactions of this compound.
| Thermodynamic Parameter | Symbol | Significance |
| Standard Enthalpy of Formation | ΔH°f | Heat change when one mole of the compound is formed from its constituent elements in their standard states. |
| Standard Gibbs Free Energy of Formation | ΔG°f | The free energy change for the formation of one mole of a substance in its standard state from its constituent elements in their standard states. |
| Standard Entropy | S° | The entropy content of one mole of substance under standard state conditions. |
| Enthalpy of Reaction | ΔH°rxn | The heat absorbed or released during a chemical reaction at constant pressure. |
| Entropy of Reaction | ΔS°rxn | The change in the degree of disorder of a system during a chemical reaction. |
| Gibbs Free Energy of Reaction | ΔG°rxn | Determines the spontaneity of a reaction at constant temperature and pressure. |
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. |
While specific values for this compound are not extensively documented in the literature, theoretical calculations for N-butyl-4-nitroaniline and experimental data for 4-nitroaniline provide a basis for estimation and comparison. researchgate.netaksaray.edu.tr For instance, the standard solid enthalpy of formation (ΔfH°solid) for 4-nitroaniline is -42.0 kJ/mol, and its standard Gibbs free energy of formation (ΔfG°) is -20.7 kJ/mol. chemeo.com
Influence of Solvent Media on Reactivity, Reaction Selectivity, and Molecular Conformation
The solvent in which a reaction is conducted can have a profound impact on reaction rates, selectivity, and even the conformation of the reactant molecules. This is particularly true for polar molecules like this compound.
The effect of the solvent on the reaction of N-butyl-2,4,6-trinitroaniline with NaOH demonstrates a dramatic shift in reaction selectivity. researchgate.net In a more polar solvent mixture (10% dioxane/water), the primary reaction is nucleophilic aromatic substitution leading to the corresponding phenol. However, in a less polar medium (60% dioxane/water), a cyclization reaction becomes a competitive pathway. researchgate.net This is attributed to the decrease in the observed rate constant for the formation of the phenol by about one order of magnitude in the less polar solvent, allowing the cyclization reaction to compete effectively. researchgate.net This suggests that for this compound, the polarity of the solvent could be a critical factor in determining the product distribution in similar reactions.
The study of the preferential solvation of 4-nitroaniline in ethanol-water mixtures provides a detailed molecular-level understanding of solvent-solute interactions. aksaray.edu.tr Using inverse Kirkwood-Buff integrals, it was found that 4-nitroaniline is preferentially solvated by water in water-rich mixtures. In contrast, it is preferentially solvated by ethanol (B145695) in mixtures with an ethanol mole fraction of 0.23 or greater. aksaray.edu.tr The driving mechanism for the transfer of 4-nitroaniline from water to water-rich ethanol mixtures is entropic, likely due to hydrophobic effects. aksaray.edu.tr This detailed understanding of solvation can be extrapolated to predict how the butyl group in this compound would further enhance hydrophobic interactions and influence its solvation shell and, consequently, its reactivity.
Computational studies, such as those using the COSMO-RS model, can simulate solvation effects and predict the stability of functional groups in different solvents. For example, polar aprotic solvents like DMF are known to stabilize silylating agents and enhance reaction rates in related systems.
The conformation of nitroaniline derivatives is also influenced by their environment. In the solid state, the conformation is determined by crystal packing forces, including hydrogen bonding and π-π stacking interactions. acs.orgscispace.com In solution, the molecule has more conformational freedom, and the preferred conformation will be influenced by interactions with the solvent molecules. For 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond between the amino and nitro groups can lead to the formation of a six-membered chelate ring, which affects the molecule's planarity and stacking behavior. acs.org The nature of the solvent can influence the strength of this intramolecular hydrogen bond by competing for hydrogen bond formation.
The following table summarizes the expected influence of different solvent properties on the chemistry of this compound.
| Solvent Property | Influence on Reactivity and Selectivity | Influence on Molecular Conformation |
| Polarity/Dielectric Constant | Affects the rates of reactions involving charge separation or charge neutralization in the transition state. Can alter the selectivity between different reaction pathways (e.g., substitution vs. cyclization). researchgate.net | Stabilizes polar conformers. Can influence the equilibrium between different rotational isomers. |
| Hydrogen Bonding Ability (Acidity/Basicity) | Can act as a catalyst by protonating or deprotonating the substrate or intermediates. Can stabilize charged intermediates through hydrogen bonding. | Can disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute. This can lead to significant changes in the overall molecular shape. acs.org |
| Viscosity | For diffusion-controlled reactions, higher solvent viscosity leads to lower reaction rates. | Can hinder conformational changes that require significant molecular motion. |
Future Research Directions and Emerging Trends in Butyl Substituted Nitroaniline Research
Exploration of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy
The chemical industry's increasing focus on green chemistry principles is steering the future of 4-Butyl-2-nitroaniline synthesis away from conventional methods. rtu.lv Future research is set to prioritize the development of synthetic routes that are not only efficient but also environmentally benign, minimizing waste and energy consumption.
A significant trend is the adoption of microwave-assisted synthesis. smolecule.com This technique offers rapid heating and dramatically reduced reaction times, often from hours to mere minutes, while frequently proceeding under solvent-free conditions. smolecule.com This approach not only curtails the use of volatile organic solvents but also improves reaction yields and simplifies product isolation. smolecule.com Research in this area will likely focus on optimizing microwave parameters for the nitration and functionalization of butyl-aniline precursors to maximize efficiency and scalability.
Another key direction is the advancement of catalytic systems that promote high atom economy. smolecule.com For instance, the development of ruthenium-based catalysts for processes like selective N-methylation demonstrates a move towards reactions that incorporate a maximum number of reactant atoms into the final product. smolecule.com Future investigations will likely explore a broader range of transition metal and organocatalysts for various transformations on the butyl-nitroaniline scaffold, aiming for high selectivity and turnover numbers under mild conditions. The use of water-based biphasic media also represents a promising green chemistry strategy for related syntheses. yok.gov.tr
The table below outlines emerging sustainable synthetic methods and their potential advantages over traditional approaches.
| Synthetic Methodology | Key Features | Potential Advantages for Butyl-Nitroaniline Synthesis |
| Microwave-Assisted Synthesis | Rapid, intense internal heating; often solvent-free. smolecule.com | Reduced reaction times (minutes vs. hours), lower energy consumption, elimination of hazardous organic solvents, high product yields (55-93% reported for similar compounds). smolecule.com |
| Advanced Catalysis | Use of transition metals (e.g., Ruthenium) or organocatalysts. smolecule.com | High atom economy, high selectivity, operation under milder reaction conditions, reduced need for stoichiometric reagents and strong bases. smolecule.com |
| Biphasic Aqueous Media | Reactions occur in a water-based two-phase system. yok.gov.tr | Simplified catalyst recycling, use of water as a green solvent, potentially easier product separation. yok.gov.tr |
Design and Synthesis of Advanced Derivatives with Tailored Functional Properties
The structural backbone of this compound serves as a versatile platform for creating advanced derivatives with precisely engineered properties. Research is increasingly focused on modifying this core structure to meet the demands of specialized applications, from medicine to materials science.
In medicinal chemistry, lead optimization is a primary driver. For example, this compound is a precursor to 4-butylbenzene-1,2-diamine, a key intermediate in the synthesis of non-steroidal compounds designed to inhibit enzymes like CYP17 for potential prostate cancer therapies. yok.gov.tryok.gov.tr Future work will involve synthesizing a library of derivatives by altering the butyl group, introducing different substituents on the aromatic ring, and modifying the amino and nitro functionalities to enhance bioactivity and selectivity. yok.gov.tr
In the realm of materials science, particularly nonlinear optics (NLO), 4-nitroaniline (B120555) derivatives are widely studied for their ability to generate second-harmonic signals. optica.org A key strategy involves creating derivatives with enhanced quadratic nonlinear responses. This can be achieved by introducing highly polar groups, such as a cyano moiety, to the molecular structure, as seen in compounds like N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN). optica.org Another approach is the use of chirality to ensure a noncentrosymmetric crystal structure, which is a prerequisite for second-harmonic generation. optica.org Future research will explore novel combinations of donor-acceptor groups and chiral auxiliaries on the butyl-nitroaniline framework to optimize molecular hyperpolarizability and crystal packing for superior NLO performance. The incorporation of these tailored derivatives into polymer matrices or nanofibers can lead to advanced materials with enhanced ferroelectric and NLO properties. mdpi.comsmolecule.com
| Derivative Class | Target Property | Design Strategy | Potential Application |
| Bioactive Amines/Amides | Enzyme Inhibition (e.g., CYP17) | Reduction of nitro group, acylation of amino group, structural modifications for lead optimization. yok.gov.tryok.gov.tr | Anticancer Therapeutics. yok.gov.tr |
| NLO-Active Chromophores | High Second-Harmonic Generation (SHG) | Introduction of polar groups (e.g., -CN), use of chiral centers. optica.org | Optoelectronics, Telecommunications. optica.org |
| Functionalized Polymers | Enhanced Material Properties | Introduction of reactive groups (e.g., allyl instead of butyl) for polymerization. smolecule.com | Advanced Polymers, Composites. smolecule.com |
| Organometallic Complexes | Antimicrobial Activity | Mercuration or telluration of the aromatic ring. researchgate.net | Antibacterial Agents. researchgate.net |
Integration of Advanced Computational Modeling for Predictive Design and Discovery
Computational chemistry is becoming an indispensable tool in the study of nitroaromatic compounds, enabling researchers to predict properties and guide synthetic efforts, thereby saving significant time and resources. The integration of advanced modeling techniques is a major emerging trend in the research of this compound and its derivatives.
Quantitative Structure-Activity/Property/Toxicity Relationship (QSAR/QSPR/QSTR) models are at the forefront of this effort. innovareacademics.inacs.org These models use calculated molecular descriptors to predict key characteristics. For instance, QSTR models can forecast the mutagenicity of nitroaromatic compounds, allowing for the in silico screening of potential derivatives to design safer alternatives. innovareacademics.innih.gov Similarly, QSAR models can predict the reduction rates of these compounds, a critical factor in their environmental fate, while QSPR models can estimate fundamental physicochemical properties. acs.orgresearchgate.net
Density Functional Theory (DFT) calculations provide deeper insights into the electronic structure and energetic properties of these molecules. scispace.comacs.org DFT can be used to calculate one-electron reduction potentials, which correlate with reaction kinetics, and to predict the heat of explosion for energetic materials. acs.orgscispace.com Furthermore, DFT is employed to analyze the intra- and intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing of nitroaniline derivatives. acs.org This understanding is crucial for designing materials with specific solid-state properties, like the NLO materials discussed previously.
In drug discovery, molecular docking simulations are used to predict the binding affinity and orientation of newly designed derivatives within the active site of a target enzyme, such as CYP17. yok.gov.tr This allows for the rational design and prioritization of candidate molecules for synthesis and biological testing, accelerating the development of new therapeutics. yok.gov.tr
| Computational Method | Predicted Property / Application | Relevance to this compound Research |
| QSTR/Machine Learning | Mutagenicity, Acute Oral Toxicity. innovareacademics.innih.gov | Enables the design of derivatives with reduced environmental and biological risk. nih.gov |
| QSAR/LFER | Reaction Rates (e.g., nitro reduction). acs.org | Predicts environmental persistence and fate of new compounds. acs.org |
| DFT Calculations | Electronic Properties (HOMO/LUMO), Heat of Explosion, Intermolecular Forces. innovareacademics.inscispace.comacs.org | Guides the design of energetic materials and crystals with tailored optical or electronic properties. scispace.comacs.org |
| Molecular Docking | Ligand-Protein Binding Affinity and Pose. yok.gov.tr | Facilitates the rational design of potent enzyme inhibitors for therapeutic applications. yok.gov.tryok.gov.tr |
Interdisciplinary Applications in Niche Scientific and Technological Fields
The unique combination of functional groups on the this compound scaffold makes it and its derivatives attractive candidates for a range of specialized, interdisciplinary applications. Future research will increasingly focus on exploiting these properties in novel contexts beyond their traditional use as chemical intermediates.
One of the most promising areas is in optoelectronics and nonlinear optics . As mentioned, nitroaniline derivatives are classic NLO chromophores. optica.org Future work involves fabricating advanced devices by incorporating highly engineered derivatives into new platforms. For example, embedding these molecules into electrospun nanofibers can create flexible, ferroelectric materials that also function as highly efficient nanoemitters for second-harmonic light generation. mdpi.com The synthesis of polymers like poly(4-nitroaniline) from related precursors points towards applications in conductive materials for electronic devices.
In medicinal chemistry , the journey from simple nitroanilines to complex drug candidates is well underway. The synthesis of quinoxaline (B1680401) compounds from nitroaniline precursors for potential use as neuroleptics highlights the versatility of this chemical class. epo.org Research into organometallic derivatives, such as tellurium- and mercury-containing nitroanilines, opens up possibilities for new antibacterial agents. researchgate.net The primary focus, however, remains on leveraging the core structure for targeted therapies, such as the development of CYP17 inhibitors. yok.gov.tr
Another emerging application is in materials science for the creation of functional dyes and polymers. The chromophoric nature of the nitroaniline system makes it suitable for use in specialized dyes and pigments. smolecule.com Furthermore, by replacing the saturated butyl group with a reactive moiety like an allyl group, as in 4-Allyl-2-nitroaniline, the molecule can be used as a monomer for creating polymers with tailored properties. smolecule.com
The continued exploration of these niche applications will rely on close collaboration between synthetic chemists, materials scientists, computational chemists, and biologists to design, synthesize, and test the next generation of advanced materials derived from butyl-substituted nitroanilines.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the structural and electronic properties of 4-butyl-2-nitroaniline?
- Methodological Answer : Use FT-Raman, IR, and UV-vis spectroscopy to analyze vibrational modes, functional groups, and electronic transitions. For example, FT-Raman can identify C–H stretching in the butyl group and NO₂ symmetric/asymmetric vibrations. UV-vis spectroscopy combined with TD-DFT (time-dependent density functional theory) calculations can predict solvatochromic effects and charge-transfer interactions . Reference experimental data from similar nitroaniline derivatives (e.g., 4-methoxy-2-nitroaniline) to validate assignments .
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : Adopt nucleophilic aromatic substitution or nitration strategies, as demonstrated in the synthesis of structurally related nitrosoanilines . Monitor reaction progress using HPLC or TLC, and purify via recrystallization or column chromatography. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) based on the steric effects of the butyl substituent, which may hinder nitration or alkylation steps .
Q. What experimental precautions are critical for handling this compound in laboratory settings?
- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) due to potential toxicity and instability of nitroaromatic compounds. Store in airtight containers away from light and heat, as nitro groups can decompose under prolonged exposure. Follow protocols for nitroaniline derivatives, which recommend working in a fume hood and avoiding contact with reducing agents to prevent explosive byproducts .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s nonlinear optical (NLO) properties?
- Methodological Answer : Perform DFT calculations with basis sets (e.g., B3LYP/6-311++G(d,p)) to model hyperpolarizability (β) and dipole moments. Compare results with experimental UV-vis and Raman data to validate charge-transfer transitions. For example, the butyl group’s electron-donating effects may alter π-conjugation, impacting NLO activity. Solvent effects can be modeled using the polarized continuum model (PCM) .
Q. What strategies resolve contradictions in spectroscopic data for nitroaniline derivatives, such as unexpected shifts in absorption bands?
- Methodological Answer : Investigate solvent polarity, hydrogen bonding, and substituent electronic effects. For instance, nitro groups are strong electron-withdrawing moieties, but the butyl chain may induce steric hindrance, altering conjugation. Use natural bond orbital (NBO) analysis to quantify intramolecular charge transfer and validate spectral assignments . Cross-reference with crystallographic data (if available) to resolve structural ambiguities .
Q. How does the substitution pattern (e.g., butyl vs. methoxy groups) influence the thermal stability and degradation pathways of nitroanilines?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare decomposition temperatures. The butyl group’s bulkiness may reduce packing efficiency in the crystal lattice, lowering thermal stability relative to methoxy-substituted analogs. Analyze degradation products via GC-MS to identify pathways (e.g., nitro group reduction or ring cleavage) .
Q. What analytical techniques are suitable for studying the environmental persistence and biodegradation of this compound?
- Methodological Answer : Employ OECD 301/302 guidelines for biodegradability testing using activated sludge or soil microcosms. Quantify residual compound and metabolites via LC-MS/MS. For photodegradation studies, use simulated sunlight with UV-vis monitoring. Note that nitro groups often resist microbial degradation, requiring advanced oxidation processes (AOPs) for remediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
